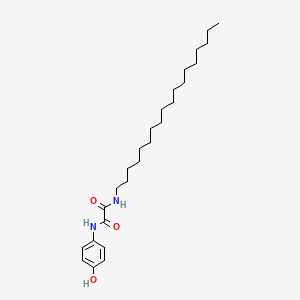
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is a compound that features a hydroxyphenyl group and an octadecyl chain attached to an ethanediamide backbone. This compound is of interest due to its unique structural properties, which combine a polar hydroxyphenyl group with a long hydrophobic octadecyl chain, making it useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with octadecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its ability to stabilize emulsions.
Mécanisme D'action
The mechanism by which N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its amphiphilic nature makes it an effective emulsifying agent, aiding in the delivery of hydrophobic drugs.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-(4-Hydroxyphenyl)-N~2~-dodecylethanediamide: Similar structure but with a shorter dodecyl chain.
N~1~-(4-Methoxyphenyl)-N~2~-octadecylethanediamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is unique due to the combination of a hydroxyphenyl group and a long octadecyl chain. This combination provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and disrupt membrane integrity also sets it apart from similar compounds.
Propriétés
Numéro CAS |
166890-65-9 |
|---|---|
Formule moléculaire |
C26H44N2O3 |
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
N'-(4-hydroxyphenyl)-N-octadecyloxamide |
InChI |
InChI=1S/C26H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(30)26(31)28-23-18-20-24(29)21-19-23/h18-21,29H,2-17,22H2,1H3,(H,27,30)(H,28,31) |
Clé InChI |
MFZLPKYHKDFPNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















